molecular formula C22H28N2O3 B11098750 Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11098750
M. Wt: 368.5 g/mol
InChI Key: HOLYIDAAZZBEMD-UHFFFAOYSA-N
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Description

Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinolinone derivative characterized by a hexahydroquinoline core with a pyridin-2-yl substituent at the 4-position and a butyl ester group at the 3-position.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

butyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-5-6-11-27-21(26)18-14(2)24-16-12-22(3,4)13-17(25)19(16)20(18)15-9-7-8-10-23-15/h7-10,20,24H,5-6,11-13H2,1-4H3

InChI Key

HOLYIDAAZZBEMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Biological Activity

Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. Its unique structure incorporates a hexahydroquinoline core and a pyridinyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 368.46932 g/mol
  • CAS Number : 91920838

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds possess anticancer properties. For example:

  • A study highlighted that similar compounds inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Cholinesterase Inhibition

The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are important targets in Alzheimer's disease therapy:

  • In vitro studies revealed that related compounds exhibited significant inhibition of both AChE and BChE with IC50 values indicating potency in the micromolar range .

Anti-inflammatory Effects

Preliminary studies suggest that butyl 2,7,7-trimethyl-5-oxo derivatives can exhibit anti-inflammatory properties:

  • Compounds structurally similar to this hexahydroquinoline derivative have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.
  • Receptor Modulation : It could interact with neurotransmitter receptors influencing cholinergic signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

StudyFindings
Study 1Demonstrated significant anticancer activity against various human cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study 2Reported effective cholinesterase inhibition with a dual-action mechanism against AChE and BChE.
Study 3Showed anti-inflammatory effects in carrageenan-induced paw edema models in rats.

Scientific Research Applications

Biological Activities

Research indicates that butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show promising antibacterial effects against various strains of bacteria. For instance:

  • Mycobacterium smegmatis: Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
  • Pseudomonas aeruginosa: Some derivatives showed effective inhibition against this Gram-negative bacterium .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy:

  • In vitro Studies: The compound has been tested against MCF-7 breast cancer cells with promising results indicating cytotoxicity .
  • Mechanism of Action: The interaction with specific molecular targets suggests it may modulate enzyme activities involved in cancer progression.

Case Studies

Study Findings Reference
Garudacharia et al. (2020)Synthesized quinoline derivatives showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
MDPI Study (2021)Evaluated anticancer effects on MCF-7 cells; demonstrated cytotoxicity with potential for further development as a therapeutic agent.
RSC Advances (2023)Investigation into structural modifications leading to enhanced antibacterial activity in similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Ester Groups and Aromatic Substituents

The compound’s structural analogs differ primarily in two regions:

Ester group at the 3-position : Methyl, ethyl, or other alkyl/aryl esters.

Aromatic substituent at the 4-position : Phenyl, pyridin-3-yl, pyridin-4-yl, thiophene, or indole derivatives.

Table 1: Key Structural Variations and Physical Properties
Compound Name Ester Group 4-Position Substituent Melting Point (°C) Molecular Weight References
Methyl 2,7,7-trimethyl-5-oxo-4-(4-(phenylsulfonyl)phenyl)-... Methyl 4-(Phenylsulfonyl)phenyl 260–262 Not reported
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... Ethyl Phenyl Not reported 339.42
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-... Ethyl Pyridin-4-yl Not reported 408.18
Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-... (Target) Butyl Pyridin-2-yl Not reported ~391.47*

*Calculated based on analogous structures.

Impact of Ester Chain Length

  • Synthetic Flexibility : Ethyl and methyl esters are more commonly reported due to easier crystallization and higher yields .

Electronic and Steric Effects of 4-Position Substituents

  • Pyridin-2-yl vs. Phenyl : The pyridin-2-yl group introduces a hydrogen-bond acceptor (N-atom) and π-π stacking capability, which may enhance interactions with biological targets compared to the phenyl group .

Crystallographic Behavior

  • Hexahydroquinoline Core: The central ring adopts a puckered conformation, as seen in ethyl 4-phenyl analogs (mean deviation: 0.224 Å from planarity) .
  • Hydrogen Bonding : The pyridin-2-yl group may participate in C–H···N or N–H···O interactions, influencing crystal packing. Ethyl/phenyl analogs form chains via C–H···O bonds .
Table 2: Crystallographic Data for Selected Analogs
Compound Space Group Unit Cell Parameters (Å) Hydrogen Bonding Patterns Reference
Ethyl 4-phenyl-... Triclinic a = 7.35, b = 9.63 C–H···O chains along c-axis
Ethyl 4-(1-methylindol-3-yl)-... Monoclinic a = 17.47, b = 10.19 C–H···O and π-π stacking

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